molecular formula C7H12ClNO B1419530 3-Methylpiperidine-1-carbonyl chloride CAS No. 64920-80-5

3-Methylpiperidine-1-carbonyl chloride

Cat. No.: B1419530
CAS No.: 64920-80-5
M. Wt: 161.63 g/mol
InChI Key: QUNRCNWRIOEOEM-UHFFFAOYSA-N
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Description

3-Methylpiperidine-1-carbonyl chloride: is an organic compound with the molecular formula C₇H₁₂ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: 3-Methylpiperidine-1-carbonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly valuable in the formation of amide bonds in peptide synthesis.

Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of drugs that target central nervous system disorders, such as antipsychotics and antidepressants. It is also used in the development of enzyme inhibitors and receptor modulators .

Industry: The compound is utilized in the production of specialty chemicals and polymers. It is also employed in the synthesis of herbicides and insecticides .

Future Directions

Piperidine derivatives, including 3-Methylpiperidine-1-carbonyl chloride, are a significant area of research in modern organic chemistry . They are used in the synthesis of various pharmaceuticals, and the development of fast and cost-effective methods for their synthesis is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 3-methylpiperidine with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction is as follows:

3-Methylpiperidine+Phosgene3-Methylpiperidine-1-carbonyl chloride+Hydrochloric acid\text{3-Methylpiperidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3-Methylpiperidine+Phosgene→3-Methylpiperidine-1-carbonyl chloride+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with controlled temperature and pressure conditions. The process ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Methylpiperidine-1-carbonyl chloride undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylpiperidine-1-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.

    Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the carbonyl chloride group.

Major Products:

Mechanism of Action

The mechanism of action of 3-methylpiperidine-1-carbonyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form stable amide, ester, or thioester bonds. This reactivity is exploited in the synthesis of various bioactive molecules. The molecular targets and pathways involved depend on the specific application of the synthesized compounds .

Comparison with Similar Compounds

    Piperidine-1-carbonyl chloride: Lacks the methyl group at the 3-position, making it less sterically hindered.

    4-Methylpiperidine-1-carbonyl chloride: The methyl group is at the 4-position, which affects its reactivity and steric properties.

    N-Methylpiperidine-1-carbonyl chloride: The methyl group is on the nitrogen atom, altering its electronic properties.

Uniqueness: 3-Methylpiperidine-1-carbonyl chloride is unique due to the presence of the methyl group at the 3-position, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional requirements .

Properties

IUPAC Name

3-methylpiperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNRCNWRIOEOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664554
Record name 3-Methylpiperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64920-80-5
Record name 3-Methylpiperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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